molecular formula C13H19ClN2OS B5154122 1-[2-(Tert-butylsulfanyl)ethyl]-3-(4-chlorophenyl)urea

1-[2-(Tert-butylsulfanyl)ethyl]-3-(4-chlorophenyl)urea

Cat. No.: B5154122
M. Wt: 286.82 g/mol
InChI Key: LDIGUINKMJCBTJ-UHFFFAOYSA-N
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Description

1-[2-(Tert-butylsulfanyl)ethyl]-3-(4-chlorophenyl)urea is a synthetic organic compound characterized by the presence of a tert-butylsulfanyl group, an ethyl chain, and a chlorophenyl group attached to a urea moiety

Properties

IUPAC Name

1-(2-tert-butylsulfanylethyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2OS/c1-13(2,3)18-9-8-15-12(17)16-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIGUINKMJCBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(Tert-butylsulfanyl)ethyl]-3-(4-chlorophenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butylthiol, ethylene oxide, and 4-chlorophenyl isocyanate.

    Reaction Conditions: The tert-butylthiol reacts with ethylene oxide under basic conditions to form 2-(tert-butylsulfanyl)ethanol. This intermediate is then reacted with 4-chlorophenyl isocyanate to yield the final product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

1-[2-(Tert-butylsulfanyl)ethyl]-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced urea derivatives, and substituted chlorophenyl derivatives.

Scientific Research Applications

1-[2-(Tert-butylsulfanyl)ethyl]-3-(4-chlorophenyl)urea has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(Tert-butylsulfanyl)ethyl]-3-(4-chlorophenyl)urea involves interactions with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

1-[2-(Tert-butylsulfanyl)ethyl]-3-(4-chlorophenyl)urea can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 1-[2-(tert-butylsulfanyl)ethyl]-3-(3-trifluoromethyl)phenylurea and 1-[2-(tert-butylsulfanyl)ethyl]-3-(4-methylphenyl)urea share structural similarities.

    Uniqueness: The presence of the 4-chlorophenyl group and the specific arrangement of functional groups confer unique chemical and biological properties, distinguishing it from related compounds.

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